molecular formula C11H21N3O2 B1468151 2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1249019-78-0

2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No. B1468151
M. Wt: 227.3 g/mol
InChI Key: AFFIQVCPHAOPQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Neuropharmacological Applications

Research on piracetam and its derivatives, including compounds structurally related to "2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide", has demonstrated significant neuropharmacological potential. Piracetam is known for its nootropic effects, which include enhancing cognitive functions, memory, and learning capabilities. Derivatives of piracetam, which share core structural features with the compound of interest, have been investigated for their ability to modulate neurotransmitter systems, protect against neurodegenerative processes, and improve cognitive deficits associated with neurological diseases and injuries (Dhama et al., 2021).

Potential in Treating Neurological Disorders

Studies have explored the therapeutic potential of acetamide derivatives in the treatment of conditions like epilepsy and anxiety. α-Substituted lactams and acetamides, which are structurally related to the compound , have shown promise as modulators of ion channels, exhibiting broad-spectrum anticonvulsant activity and a favorable safety profile in preclinical models. This suggests their potential utility in treating drug-resistant epilepsy, highlighting the importance of structural elements in determining biological activity and therapeutic efficacy (Krivoshein, 2020).

Modulation of Glutamatergic and AMPA Receptors

Compounds similar to "2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide" have been involved in research focusing on the modulation of glutamatergic systems and AMPA receptors. These studies contribute to understanding the mechanisms underlying the rapid antidepressant effects of ketamine and its metabolites, suggesting a role for similar compounds in developing new treatments for depression. The modulation of NMDA and AMPA receptors indicates a potential pathway through which these compounds could exert neuroprotective and antidepressant effects, providing a foundation for future research into novel psychiatric therapies (Yang et al., 2012).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process .

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-9-3-4-14(7-9)8-11(15)13-6-10-2-1-5-16-10/h9-10H,1-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFIQVCPHAOPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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